molecular formula C15H12ClN3O3 B4435427 5-chloro-2-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

5-chloro-2-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Cat. No. B4435427
M. Wt: 317.72 g/mol
InChI Key: CKFJAYSZYJAFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, which are closely related to the compound , typically involves multiple steps starting from o-phenylenediamine and various carboxylic acids or their derivatives. These steps may include condensation, cyclization, and substitution reactions to introduce specific functional groups such as chloro, methoxy, and amide linkages (Salahuddin et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives plays a critical role in their biological activity and interaction with biological targets. The presence of specific substituents like chloro, methoxy, and amide groups significantly influences the compound's binding affinity and selectivity towards receptors (Kuroita et al., 1996).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and reaction conditions. These reactions can modify the compound's chemical properties and enhance its pharmacological profile (Iemura et al., 1986).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Substituents like methoxy and amide groups affect these properties, which in turn can impact the compound's formulation and bioavailability (Mikroyannidis, 1996).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards various reagents, are crucial for their chemical behavior and biological activity. The presence of electron-withdrawing or electron-donating groups in the molecule can significantly alter these properties (Ram et al., 1992).

properties

IUPAC Name

5-chloro-2-methoxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3/c1-22-13-5-2-8(16)6-10(13)14(20)17-9-3-4-11-12(7-9)19-15(21)18-11/h2-7H,1H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFJAYSZYJAFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
5-chloro-2-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Reactant of Route 3
Reactant of Route 3
5-chloro-2-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-chloro-2-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Reactant of Route 5
Reactant of Route 5
5-chloro-2-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Reactant of Route 6
5-chloro-2-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.